N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
描述
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as FIIN-4, is a small molecule inhibitor that targets oncogenic forms of the receptor tyrosine kinase (RTK) ABL1 and ABL2. It has been shown to have potential therapeutic applications in the treatment of various cancers, including chronic myelogenous leukemia (CML), acute lymphoblastic leukemia (ALL), and non-small cell lung cancer (NSCLC).
作用机制
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide targets the ATP-binding site of ABL1 and ABL2, preventing the activation of downstream signaling pathways that promote cell growth and survival. It has been shown to have high selectivity for oncogenic forms of ABL, while sparing normal forms of the kinase.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit cell migration and invasion. It has also been shown to have minimal toxicity in normal cells and tissues.
实验室实验的优点和局限性
One advantage of N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is its high selectivity for oncogenic forms of ABL, which reduces the risk of off-target effects. However, its potency may vary depending on the specific mutation or fusion protein present in the cancer cells being studied. Additionally, the synthesis of this compound is complex and may be challenging for some laboratories to reproduce.
未来方向
Future research on N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide could focus on its potential as a therapeutic agent in clinical trials. It could also be studied in combination with other cancer therapies to enhance its efficacy. Further studies could also investigate the molecular mechanisms underlying this compound's effects on cancer cells, and identify biomarkers that could predict response to the drug. Finally, the synthesis of this compound could be optimized to improve its yield and reproducibility.
科学研究应用
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have synergistic effects with other cancer therapies, such as imatinib and dasatinib. This compound has also been shown to overcome resistance to other ABL inhibitors, such as ponatinib, in CML cells.
属性
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-phenyloxane-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-23(22-7-4-14-31-22)27-13-10-18-8-9-20(17-21(18)27)26-24(29)25(11-15-30-16-12-25)19-5-2-1-3-6-19/h1-9,14,17H,10-13,15-16H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSAPCSXGCUFIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)C(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。